molecular formula C7H15NO2 B591979 (S)-2-(Aminomethyl)-4-methylpentanoic acid CAS No. 203854-56-2

(S)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No. B591979
CAS RN: 203854-56-2
M. Wt: 145.202
InChI Key: IAXQYBCPMFDMOJ-LURJTMIESA-N
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Description

(S)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as SAMP, is a naturally occurring compound found in many plants and animals. It is a non-proteinogenic amino acid that acts as an important intermediate in the biosynthesis of other amino acids. SAMP has been studied extensively for its potential applications in scientific research, with its properties and effects on biochemical and physiological processes being well documented.

Scientific Research Applications

Mechanism of Action

Target of Action

(S)-2-(Aminomethyl)-4-methylpentanoic acid, also known as L-Theanine, primarily targets the neurotransmitter system in the brain . It interacts with glutamate receptors , inhibiting the binding of glutamate, which is an excitatory neurotransmitter . It also increases the levels of GABA , an inhibitory neurotransmitter, and dopamine .

Mode of Action

L-Theanine is an analog of glutamate and glutamine . It competes with glutamate for postsynaptic receptors, inhibiting its binding . This leads to neuroprotection and relaxation .

Biochemical Pathways

L-Theanine affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase . This prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine’s neuroprotective properties in stressed cells .

Pharmacokinetics

The compound is carried into the intestinal brush-border membrane via a Na (+)-dependent cotransport in the small intestine . Free L-Theanine in the circulation can then pass through the blood-brain barrier after absorption . The Japanese have conducted a large number of clinical trials to demonstrate that Theanine is both effective and safe .

Result of Action

The result of L-Theanine’s action is a state of relaxation without drowsiness . It promotes mental and physical relaxation while also enhancing cognitive function and mood . It also has neuroprotective effects, protecting neurons from the neurotoxic effects of excessive glutamate .

Action Environment

The action of L-Theanine is influenced by various environmental factors. For instance, the presence of caffeine can enhance its effects . The compound is stable under normal conditions, but its efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment .

properties

IUPAC Name

(2S)-2-(aminomethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQYBCPMFDMOJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716963
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203854-56-2
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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